[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine
Overview
Description
[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine is an organic compound with the molecular formula C15H21N It is characterized by the presence of an allyl group and a dimethylphenyl group attached to a butenylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine typically involves the reaction of 3,5-dimethylphenylacetonitrile with allyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where halogens or other nucleophiles replace the allyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., sodium azide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Halogenated derivatives, azides
Scientific Research Applications
[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine: Unique due to its specific structural features and functional groups.
This compound derivatives: Variations in the substituents can lead to different chemical and biological properties.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)hepta-1,6-dien-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-5-7-15(16,8-6-2)14-10-12(3)9-13(4)11-14/h5-6,9-11H,1-2,7-8,16H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZWYHUVFAAUII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC=C)(CC=C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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